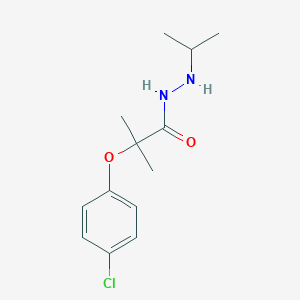

![molecular formula C11H7NO2 B512137 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one CAS No. 115164-17-5](/img/structure/B512137.png)

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

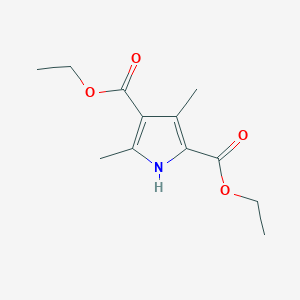

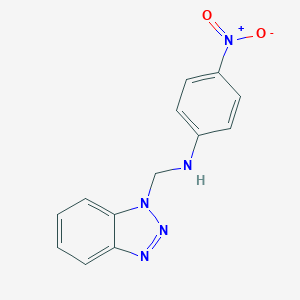

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is a heterocyclic compound with a naphthalene ring and a five-membered oxazole ring . It is also known as naphthoxazole or oxazonaphthene.

Synthesis Analysis

The synthesis of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one can be achieved through several methods. One of the most common methods involves the reaction of 2-naphthol with ethyl chloroformate and ammonium carbonate in the presence of triethylamine as a base. Another method involves multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol using a heterogeneous catalyst, SiO2.HClO4, and ethanol as the solvent .Molecular Structure Analysis

The molecular formula of 2H,3H-naphtho[2,3-d][1,3]oxazol-2-one is C11H7NO2 . It has a molar mass of 185.18 g/mol . The structure includes a naphthalene ring and a five-membered oxazole ring .Chemical Reactions Analysis

The compound has a moderate reactivity toward electrophilic and nucleophilic reagents due to the presence of the oxazole ring. It can participate in various chemical reactions, including those involving diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction .Scientific Research Applications

Organic Synthesis and Multicomponent Reactions

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one (2-naphthol) serves as an essential starting material in organic synthesis. Its electron-rich aromatic framework contains multiple reactive sites, making it suitable for various transformations. Researchers have extensively utilized multicomponent reactions involving 2-naphthol to construct diverse N/O-containing heterocyclic frameworks . These reactions allow for rapid and efficient synthesis of biologically relevant compounds.

One-Pot Synthesis of 3,4-Dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones

A novel protocol involves the one-pot three-component condensation of 2-hydroxy-1,4-naphthoquinone, aromatic amines, and formaldehyde in glycerol at 50 °C. This process yields 3-aryl-3,4-dihydro-2H-naphtho[2,3-e][1,3]oxazine-5,10-diones, which may have interesting properties .

properties

IUPAC Name |

3H-benzo[f][1,3]benzoxazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO2/c13-11-12-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h1-6H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUCEMZGKRKKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)NC(=O)O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H,3H-naphtho[2,3-d][1,3]oxazol-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-{[(Tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B512074.png)

![3',3'-dimethyl-6-nitro-1'-phenylspiro[2H-chromene-2,2'-indoline]](/img/structure/B512127.png)

![2-[2-(4-bromophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B512152.png)